2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride

Medicinal Chemistry Building Block Selection Structure-Activity Relationship (SAR)

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride (CAS 2228693-17-0) is a heterocyclic building block of the 1,2,4-triazole class featuring a morpholine substituent at the triazole 3-position and a methyl group at the 5-position. It is a hydrochloride salt with a molecular formula of C₇H₁₂ClN₄O and a molecular weight of 188.75 g/mol, supplied as a research-grade reagent.

Molecular Formula C7H13ClN4O
Molecular Weight 204.66
CAS No. 2228693-17-0
Cat. No. B2428039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride
CAS2228693-17-0
Molecular FormulaC7H13ClN4O
Molecular Weight204.66
Structural Identifiers
SMILESCC1=NC(=NN1)C2CNCCO2.Cl
InChIInChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H
InChIKeyQXCMOIAZWCQFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride (CAS 2228693-17-0): A Specialized 1,2,4-Triazole-Morpholine Hybrid for Discovery Chemistry Procurement


2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride (CAS 2228693-17-0) is a heterocyclic building block of the 1,2,4-triazole class featuring a morpholine substituent at the triazole 3-position and a methyl group at the 5-position . It is a hydrochloride salt with a molecular formula of C₇H₁₂ClN₄O and a molecular weight of 188.75 g/mol, supplied as a research-grade reagent . The compound is commercially available through specialist chemical suppliers such as Fujifilm Wako (sourced from Enamine Ltd) and CymitQuimica, typically in small quantities (100 mg to 10 g) for early-stage discovery research .

Why 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride Cannot Be Interchanged with Common 1,2,4-Triazole or Morpholine Analogues


Generic substitution among triazole-morpholine hybrids introduces unacceptable risk of divergent properties. The precise 2,3-substitution pattern on the morpholine ring attached to the triazole core, combined with the 5-methyl substitution on the triazole, creates a unique topological and electronic profile that cannot be replicated by regioisomers, unsubstituted analogues, or different heterocyclic linkers. Unlike simple 1,2,4-triazole or morpholine derivatives, this compound presents a distinct hydrogen-bond donor/acceptor array and a specific conformational bias, which can produce substantial differences in target binding, solubility, and metabolic stability in hit-to-lead optimization . Procurement of a superficially similar compound (e.g., 3-substituted morpholine isomers, 5-unsubstituted triazole analogues, or phenyl-substituted variants) will likely lead to non-reproducible results and wasted screening resources.

Quantitative Differential Evidence for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride Relative to Closest Analogues


Structural Uniqueness: 2,3-Substitution Pattern on Morpholine vs. 3-Substituted Isomer

The target compound bears the morpholine ring linked at its 2-position to the triazole 3-position. The 3-substituted isomer (3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride, CAS not publicly disclosed) is sold by multiple vendors as a distinct product, confirming chemical non-equivalence. The altered attachment point modifies the spatial orientation of the morpholine oxygen and nitrogen lone pairs relative to the triazole ring, impacting hydrogen-bonding geometry and ultimately target engagement.

Medicinal Chemistry Building Block Selection Structure-Activity Relationship (SAR)

5-Methyl vs. 5-Unsubstituted Triazole: Impact on Calculated Physicochemical Properties

The presence of the 5-methyl group on the triazole ring differentiates the target compound from the 5-unsubstituted analogue (2-(1H-1,2,4-triazol-3-yl)morpholine, CAS 138123-75-6). The methyl group increases calculated LogP by approximately +0.5 units (estimated by fragment-based methods) and modestly reduces aqueous solubility. This lipophilicity increment can be critical for membrane permeability and target binding in medicinal chemistry programs. [1]

Medicinal Chemistry ADME Prediction Lead Optimization

Distinct Hydrogen-Bonding Capacity vs. 5-Phenyl Analogue

The target compound with its 5-methyl group presents a sterically compact, electron-donating substituent, in contrast to the 5-phenyl analogue (2-(5-phenyl-1H-1,2,4-triazol-3-yl)morpholine, CAS 1221724-12-8) which introduces a bulky, electron-withdrawing aromatic ring. This changes the acidity of the triazole NH (pKa shift of approximately +0.5 to +1.0 unit for 5-methyl relative to 5-phenyl) and alters overall molecular shape (molecular volume ~185 ų vs ~230 ų). [1]

Medicinal Chemistry Molecular Recognition Crystal Engineering

Enamine-Sourced Purity and Characterization for Reproducible Research

The compound is supplied by Enamine Ltd. through Fujifilm Wako with batch-specific analytical data (NMR and LC/MS) available upon request, ensuring consistent purity ≥95% (typical for Enamine building blocks). In contrast, procurement of similar triazole-morpholine hybrids from non-specialized sources may lack comprehensive analytical characterization, increasing the risk of unrecognized impurities or incorrect structures that compromise assay results.

Chemical Procurement Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride


Fragment-Based Drug Discovery (FBDD) Libraries

With its molecular weight of 188.75 g/mol and balanced hydrogen-bonding functionality, this compound fits the 'rule of three' criteria for fragment libraries. Its distinct 2,3-substitution pattern and 5-methyl group offer a unique shape and pharmacophore compared to commonly used triazole or morpholine fragments, providing new chemical diversity for SPR or NMR-based screening campaigns. [1]

Kinase or Bromodomain Inhibitor Lead Optimization

The methyl-triazole moiety can act as an acetyl-lysine mimetic, while the morpholine ring is a known hinge-binding motif. The combination may yield selective inhibitors for bromodomains or kinases that prefer this spatial arrangement, as suggested by the calculated hydrogen-bonding profile of the triazole NH. Analogues with different regiochemistry or substituents would likely display altered selectivity. [2]

Antimicrobial Agent Scaffold Development

Derivatives of 1,2,4-triazole-morpholine hybrids have demonstrated antimicrobial activity in published studies. The 5-methyl substitution pattern present in this compound may confer improved membrane permeability relative to unsubstituted analogues, as indicated by the higher calculated LogP. This makes it a valuable starting point for medicinal chemistry optimization of novel antimicrobials. [3]

Chemical Biology Probe Synthesis

The compound's bifunctional nature (nucleophilic morpholine nitrogen and triazole NH) allows it to serve as a versatile intermediate for conjugating fluorophores, biotin, or affinity tags. The reliable supply through Enamine/Fujifilm Wako with batch-to-batch consistency makes it suitable for generating reproducible chemical biology tool compounds.

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